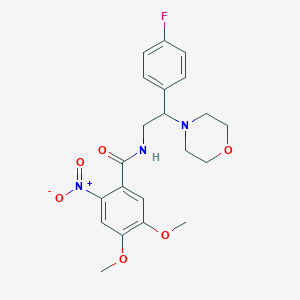

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

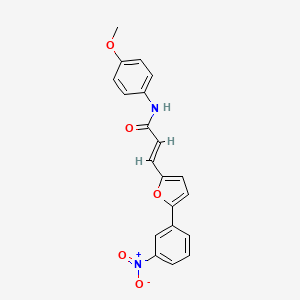

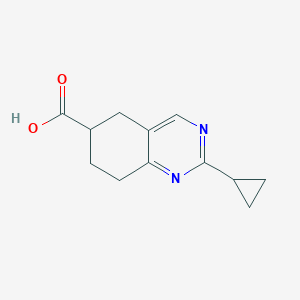

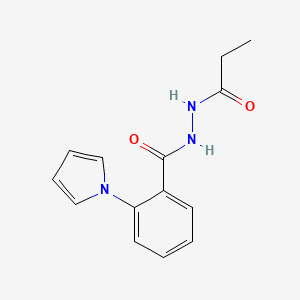

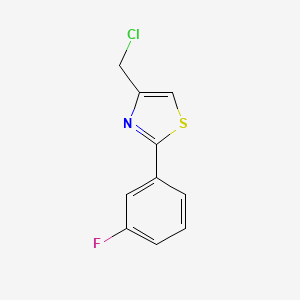

The compound “N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic molecule. It contains a fluorophenyl group, a morpholinoethyl group, a dimethoxy group, and a nitrobenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the nitro, fluoro, and methoxy groups would likely have a significant impact on the molecule’s shape and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, while the fluoro group can participate in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is often a subject in the study of synthetic pathways for pharmaceutical compounds. For example, Jin et al. (2005) discuss its relevance in the synthesis of Gefitinib, a notable anticancer drug, showcasing the compound's utility in creating complex molecular architectures necessary for targeted therapies (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, Jinshan Ren, 2005).

Crystallography and Material Science

P. Norman (2008) explores novel crystalline forms of related compounds, highlighting the importance of such structures in understanding the physicochemical properties and stability of pharmaceutical agents. This research could lead to enhanced drug formulations and improved therapeutic efficacy (P. Norman, 2008).

Biomedical Applications

Dehdashti et al. (2013) investigate the use of a structurally similar compound as a cellular proliferation marker in tumor assessment by PET imaging. This study underscores the compound's potential in diagnosing and monitoring the progression of cancer, offering insights into the cellular mechanisms underlying tumor growth and response to treatment (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, N. Bartlett, A. Cashen, Nina Wagner-Johnson, R. Mach, 2013).

Pharmacological Research

Harrison et al. (2001) detail the synthesis and evaluation of a neurokinin-1 receptor antagonist, emphasizing the compound's role in the development of treatments for conditions like depression and emesis. This research exemplifies the compound's significance in creating new therapeutic agents that can be administered both intravenously and orally, enhancing patient care and treatment outcomes (Timothy Harrison, A. P. Owens, B. Williams, Christopher J. Swain, Angela R. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, Richard J. Hargreaves, 2001).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O6/c1-29-19-11-16(17(25(27)28)12-20(19)30-2)21(26)23-13-18(24-7-9-31-10-8-24)14-3-5-15(22)6-4-14/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVPKYNYJXCWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide](/img/structure/B2778909.png)

![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)

![6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one](/img/structure/B2778913.png)

![[2-(1-Bromocyclopropyl)ethynyl]triethylsilane](/img/structure/B2778915.png)

![(E)-2-(2-cyano-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2778922.png)

![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/new.no-structure.jpg)

![4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2778927.png)